molecular formula C19H14FN3O3S2 B2617847 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687569-23-9

2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2617847
CAS RN: 687569-23-9
M. Wt: 415.46
InChI Key: QPIFWDRSPZSDDU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidin-4-one, a type of heterocyclic aromatic organic compound similar to pyrimidine . It contains a fluorobenzylthio group, a nitrophenyl group, and a dihydrothieno group attached to the pyrimidin-4-one core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as other pyrimidin-4-ones, have been synthesized through the annulation of ynals with amidines . This method features a broad substrate scope and mild conditions .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of related pyrimidine derivatives has been explored due to their significant biological activities. For instance, Gorle et al. (2016) synthesized a series of pyrimidine linked with morpholinophenyl derivatives, showing notable larvicidal activity against mosquito larvae. This study highlights the potential of pyrimidine derivatives in developing environmentally friendly pest control agents (Gorle et al., 2016).

Anticancer Properties

Pyrimidine derivatives have been evaluated for their anticancer properties. Harsha et al. (2018) investigated new pyrimidine derivatives for their cytotoxic activity on various cancer cell lines, demonstrating promising anticancer activities. Such studies indicate the potential of pyrimidine compounds in cancer therapy, offering a pathway for new drug development (Harsha et al., 2018).

Fluorescent Probe Design

Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, showcasing the application of pyrimidine derivatives in chemical sensing. This research underscores the utility of these compounds in environmental and biological monitoring, highlighting their versatility beyond pharmacological applications (Wang et al., 2012).

Nuclear Magnetic Resonance Studies

The structural analysis of bicyclic thiophene derivatives, including compounds with similarities to the one , has been facilitated by NMR studies. Hirohashi et al. (1975) demonstrated the use of NMR to observe spin couplings over seven bonds in bicyclic thiophene derivatives, illustrating the importance of these techniques in understanding the molecular structure and behavior of complex organic compounds (Hirohashi et al., 1975).

Antibacterial and Antifungal Activity

The exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antibacterial and antifungal properties has yielded promising results. Kahveci et al. (2020) synthesized new derivatives, finding some to exhibit higher antifungal activity against Candida species than the standard drug fluconazole. This underscores the potential of such compounds in addressing antibiotic-resistant infections (Kahveci et al., 2020).

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c20-13-3-1-2-12(10-13)11-28-19-21-16-8-9-27-17(16)18(24)22(19)14-4-6-15(7-5-14)23(25)26/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIFWDRSPZSDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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